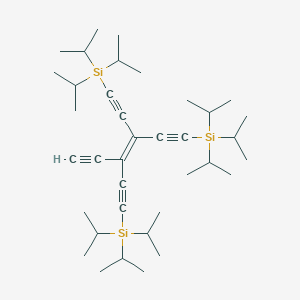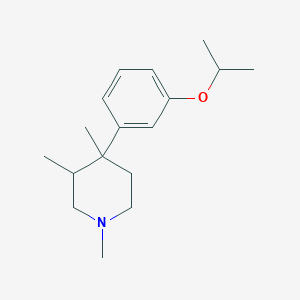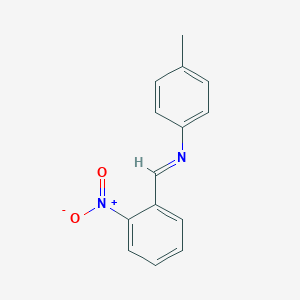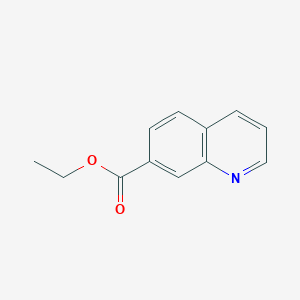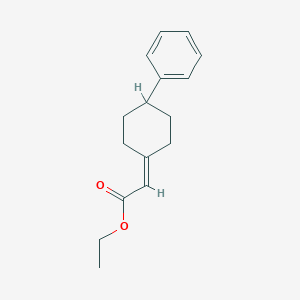
Ethyl 2-(4-phenylcyclohexylidene)acetate
Vue d'ensemble
Description
Ethyl 2-(4-phenylcyclohexylidene)acetate is a chemical compound with the molecular formula C16H20O2 . It is also known as Acetic acid, 2-(4-phenylcyclohexylidene)-, ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-(4-phenylcyclohexylidene)acetate might involve the reaction of diethoxyphosphoryl-acetic acid ethyl ester with sodium t-butanolate in tetrahydrofuran, followed by the addition of 1-phenyl-4-cyclohexanone .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-phenylcyclohexylidene)acetate consists of 16 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 244.329 Da and the monoisotopic mass is 244.146332 Da .Physical And Chemical Properties Analysis
Ethyl 2-(4-phenylcyclohexylidene)acetate is a solid at room temperature . It has a molecular weight of 244.33 g/mol .Applications De Recherche Scientifique
Deconjugative Esterification
- Scientific Field : Organic Chemistry .
- Summary of Application : This compound has been used in a study on deconjugative esterification, which is a process that involves the conversion of an acid into an ester .
- Methods of Application : The study involved the use of optically active 2-(4-phenylcyclohexylidene)acetic acid and 2-(4-tert-butylcyclohexylidene)acetic acid with an axis of chirality .
- Results or Outcomes : The study resulted in the formation of the corresponding β,γ-unsaturated esters, each with a center of chirality .
Solvent Production
- Scientific Field : Biotechnology .
- Summary of Application : Ethyl 2-(4-phenylcyclohexylidene)acetate has been studied for its potential use in the production of ethyl acetate, an environmentally friendly solvent .
- Methods of Application : The study involved the use of Kluyveromyces marxianus, a yeast species, to convert whey-borne sugar into ethyl acetate .
- Results or Outcomes : The study suggested that K. marxianus synthesizes ethyl acetate from acetyl-SCoA .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(4-phenylcyclohexylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,12,15H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGYQEFGRNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472917 | |
| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-phenylcyclohexylidene)acetate | |
CAS RN |
115880-04-1 | |
| Record name | Ethyl 2-(4-phenylcyclohexylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




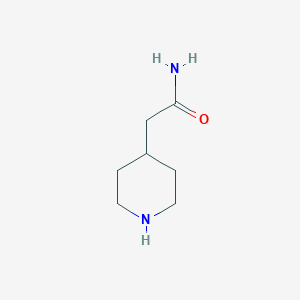

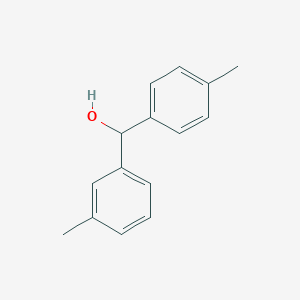


![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)
